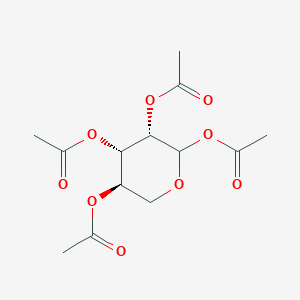
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is an organic compound with the molecular formula C13H18O9. It is a derivative of lyxopyranose, a sugar molecule, where the hydroxyl groups are acetylated. This compound is often used in the synthesis of glycosides and other carbohydrate derivatives, making it valuable in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose can be synthesized through the acetylation of d-lyxopyranose. The process typically involves the reaction of d-lyxopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield d-lyxopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: d-Lyxopyranose
Oxidation: Carboxylic acids
Substitution: Derivatives with different functional groups
Scientific Research Applications
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anti-inflammatory agents.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-d-lyxopyranose involves its role as a substrate or intermediate in enzymatic reactions. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing selective modifications. The compound interacts with specific enzymes and molecular targets, facilitating the synthesis of desired products .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-o-acetyl-d-xylopyranose
- 1,2,3,5-Tetra-o-acetyl-d-ribofuranose
- 1,2,3,4,6-Penta-o-acetyl-d-glucopyranose
Uniqueness
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is unique due to its specific acetylation pattern and its role in the synthesis of lyxopyranose derivatives. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis in research and industrial applications .
Biological Activity
1,2,3,4-Tetra-O-acetyl-D-lyxopyranose is a derivative of lyxose, a rare sugar that has garnered attention in carbohydrate chemistry and pharmaceutical applications. Its acetylation enhances its solubility and stability, making it a valuable compound for various biological studies and applications.
- Molecular Formula : C₁₃H₁₈O₉
- Molecular Weight : 318.28 g/mol
- CAS Number : 4049-33-6
Biological Applications
This compound is primarily utilized in the following areas:
1. Carbohydrate Synthesis
- Acts as an intermediate in the synthesis of glycosides and oligosaccharides.
- Facilitates the study of carbohydrate structures and functions.
2. Pharmaceutical Development
- Enhances drug solubility and stability, crucial for effective medication formulations.
- Used in the development of drug delivery systems.
3. Food Industry
- Functions as a natural sweetening agent and flavor enhancer.
- Provides an alternative to synthetic sweeteners.
4. Biotechnology
- Contributes to the production of biopolymers and biofuels.
- Aids in sustainable practices within industrial applications.
Case Studies
-
Synthesis of Glycosides
A study demonstrated the efficiency of this compound in synthesizing various glycosides through glycosylation reactions. The compound showed high yields when paired with different acceptors under optimized conditions. -
Antiviral Activity
Research indicated that derivatives of lyxose exhibit antiviral properties against certain strains of viruses. Specifically, α-lyxose isomers were noted for their activity against Human Cytomegalovirus (HCMV), suggesting potential therapeutic applications for lyxose derivatives in antiviral treatments . -
Antimicrobial Properties
Preliminary studies have shown that compounds related to D-lyxopyranose exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests a possible role in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(3R,4S,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m1/s1 |
InChI Key |
MJOQJPYNENPSSS-VHGBLZLWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















